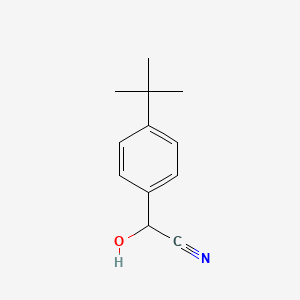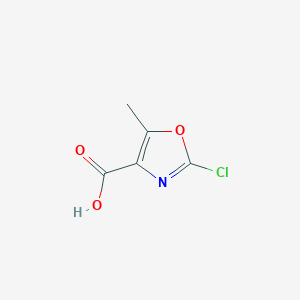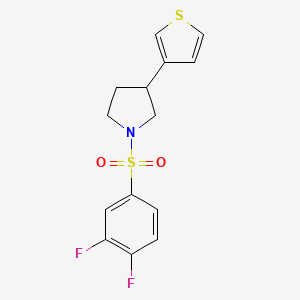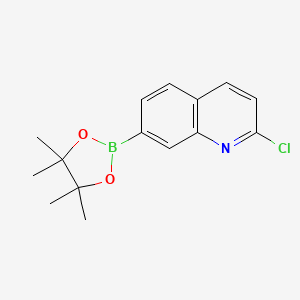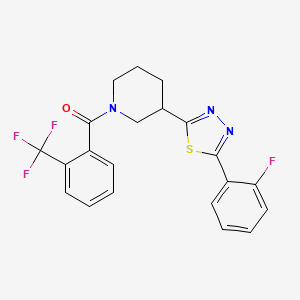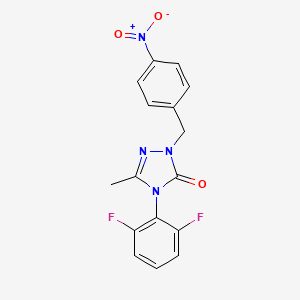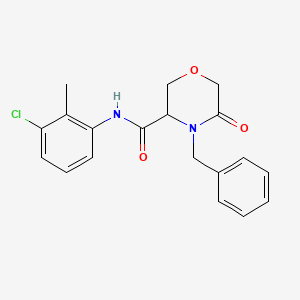![molecular formula C19H19NO4S B2686031 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide CAS No. 1396867-37-0](/img/structure/B2686031.png)
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide” is a complex organic compound. It contains a naphthalene ring which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthalene and furan rings, the introduction of the cyclopropyl group, and the attachment of the sulfonamide group. One possible method could involve the Suzuki-Miyaura coupling, a palladium-catalyzed cross coupling reaction of organoboron compounds with organic halides .Wissenschaftliche Forschungsanwendungen
1. Protein Binding Studies
A study by Jun, Mayer, Himel, and Luzzi (1971) utilized a similar sulfonamide compound, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, as a fluorescent probe for protein binding studies. This research focused on the binding of p-hydroxybenzoic acid esters to bovine serum albumin, demonstrating the utility of sulfonamide derivatives in analyzing protein interactions (Jun et al., 1971).
2. Enzyme Inhibition Activity
Abbasi et al. (2015) investigated various sulfonamides derived from dagenan chloride for their enzyme inhibition activity. This included compounds similar to the target molecule, providing insights into the potential of sulfonamide derivatives as enzyme inhibitors, which could be relevant in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
3. Fluorescence Sensing and Imaging
Mondal et al. (2015) explored a naphthalene-based sulfonamide Schiff base as a fluorescence turn-on probe for the detection of Al3+ ions. This highlights the role of naphthalene sulfonamide derivatives in the development of chemosensors for metal ion detection, with potential applications in environmental monitoring and biological studies (Mondal et al., 2015).
4. Solid-Contact Potentiometric Sensor
Kamal et al. (2015) used a naphthalene-sulfonamide derivative to construct a lead (II) solid-contact potentiometric sensor. This research indicates the applicability of such compounds in developing sensitive and selective sensors for metal ions, which can be crucial in environmental analysis and monitoring (Kamal et al., 2015).
5. Organic Synthesis and Transformations
Research by Illenzeer, Aleksandrov, and El’chaninov (2013) involved the synthesis and transformations of a compound with a similar furan and naphthalene structure. Their work shows how such compounds can undergo various reactions, making them valuable intermediates in organic synthesis (Illenzeer et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c21-19(15-10-11-15,18-9-4-12-24-18)13-20-25(22,23)17-8-3-6-14-5-1-2-7-16(14)17/h1-9,12,15,20-21H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNUZLSQTSYVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

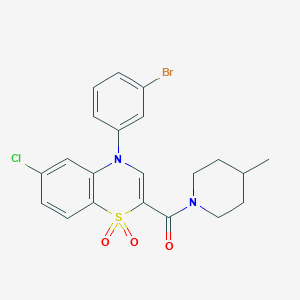
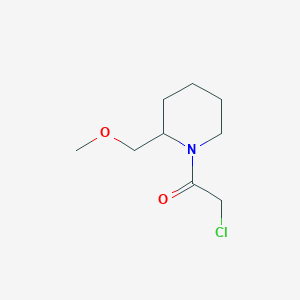
![2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2685951.png)
![N-(2-chlorophenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2685952.png)
